An In-depth Technical Guide to the Physicochemical Properties of (2R)-2-Amino-4-phenoxybutanoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive scientific overview of the core physicochemical properties of (2R)-2-Amino-4-phenoxybutanoic acid,...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive scientific overview of the core physicochemical properties of (2R)-2-Amino-4-phenoxybutanoic acid, a non-proteinogenic amino acid of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific enantiomer, this guide synthesizes known information on the racemic mixture and closely related analogs, alongside computational predictions, to offer a well-rounded technical profile.
Structural and Molecular Characteristics
(2R)-2-Amino-4-phenoxybutanoic acid, also known as O-Phenyl-D-homoserine, is a derivative of the amino acid homoserine. Its structure is characterized by a butanoic acid backbone with an amino group at the chiral alpha-carbon (in the R configuration) and a phenoxy group attached to the terminal carbon of the side chain via an ether linkage.
Table 1: Core Molecular Identifiers
Identifier
Value
Source
Chemical Name
(2R)-2-Amino-4-phenoxybutanoic acid
IUPAC
Synonym
O-Phenyl-D-homoserine
N/A
Molecular Formula
C₁₀H₁₃NO₃
Molecular Weight
195.22 g/mol
CAS Number
90565-95-6
The presence of the phenoxy group significantly influences the molecule's properties, imparting a degree of aromatic character and increasing its lipophilicity compared to its parent amino acid, homoserine.
Predicted Physicochemical Data
In the absence of extensive experimental data for the (2R)-enantiomer, computational models provide valuable estimates of its physicochemical properties. These predictions are essential for initial assessments in drug design and development, such as predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table 2: Predicted Physicochemical Properties
Property
Predicted Value
Notes and Comparative Context
pKa (acidic)
~2.2 - 2.5
The carboxylic acid group is expected to have a pKa in the typical range for α-amino acids, comparable to phenylalanine (pKa ~1.8-2.2).
pKa (basic)
~9.1 - 9.5
The α-amino group's basicity is also anticipated to be similar to that of other standard amino acids like phenylalanine (pKa ~9.1-9.3).
Isoelectric Point (pI)
~5.8 - 6.0
Calculated as the average of the acidic and basic pKa values, typical for a neutral amino acid.
logP
~1.5 - 2.0
The octanol-water partition coefficient is predicted to be significantly higher than that of homoserine (logP ~ -3.1) due to the lipophilic phenoxy group, suggesting increased membrane permeability. This is in the range of other aromatic amino acids like phenylalanine (logP ~ -1.4).
Aqueous Solubility
Moderately Soluble
Solubility is expected to be lower than that of homoserine due to the hydrophobic phenoxy group. Like other amino acids, solubility will be pH-dependent, with minimum solubility at the isoelectric point.
Note: Predicted values are generated from computational algorithms and should be confirmed by experimental methods.
Synthesis and Characterization
The synthesis of the racemic form, DL-2-amino-4-phenoxybutanoic acid (O-Phenyl-DL-homoserine), has been reported, providing a foundational methodology for accessing this class of compounds.
General Synthesis Workflow
A common synthetic route involves the reaction of a protected homoserine derivative with a phenoxide source. The choice of protecting groups for the amino and carboxylic acid functionalities is crucial to prevent side reactions and allow for controlled deprotection to yield the final product.
Figure 1: Generalized synthetic workflow for (2R)-2-Amino-4-phenoxybutanoic acid.
Experimental Protocols for Characterization
The structural confirmation and purity assessment of (2R)-2-Amino-4-phenoxybutanoic acid would rely on a combination of standard analytical techniques.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O with pH adjustment, or DMSO-d₆).
¹H NMR Analysis:
Expected Signals: Protons of the aromatic ring (phenoxy group) would appear in the downfield region (~6.8-7.4 ppm). The α-proton (CH-NH₂) would be a multiplet around 3.5-4.0 ppm. The β and γ methylene protons (-CH₂-CH₂-O-) would show complex multiplets in the upfield region.
Causality: The chemical shifts are determined by the electronic environment of the protons. The electron-withdrawing nature of the oxygen and aromatic ring will shift the adjacent protons downfield.
¹³C NMR Analysis:
Expected Signals: The carbonyl carbon (C=O) will be the most downfield signal (>170 ppm). Aromatic carbons will appear in the 115-160 ppm range. The α-carbon (C-NH₂) would be around 50-60 ppm, and the side-chain carbons would be in the aliphatic region.
2D NMR (COSY, HSQC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
Method: Reversed-phase HPLC is a suitable method for purity analysis.
Stationary Phase: A C18 column is a standard choice.
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210-220 nm) or derivatization with a fluorogenic reagent followed by fluorescence detection would be necessary for sensitive quantification. Chiral HPLC would be required to distinguish between the (R) and (S) enantiomers.
Exploratory
Synthesis of (2R)-2-Amino-4-phenoxybutanoic Acid: Starting Materials and Mechanistic Pathways
Executive Summary (2R)-2-Amino-4-phenoxybutanoic acid (also known as O-phenyl-D-homoserine) is a non-proteinogenic, chiral α-amino acid that serves as a high-value building block in the development of peptidomimetics, en...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2R)-2-Amino-4-phenoxybutanoic acid (also known as O-phenyl-D-homoserine) is a non-proteinogenic, chiral α-amino acid that serves as a high-value building block in the development of peptidomimetics, enzyme inhibitors, and novel therapeutics[1]. The synthesis of this unnatural amino acid requires rigorous stereochemical control at the α-carbon and efficient construction of the γ-phenoxy ether linkage. This technical guide provides an in-depth analysis of the primary starting materials, mechanistic pathways, and field-proven experimental workflows required to synthesize this molecule with high enantiomeric purity.
Strategic Retrosynthetic Analysis
The retrosynthetic disconnection of (2R)-2-amino-4-phenoxybutanoic acid primarily targets the Cγ–O bond or the Cβ–Cγ bond. The choice of starting material dictates the specific synthetic trajectory and the method of stereocontrol:
Chiral Pool Approach (Cγ–O Disconnection): Utilizing D-aspartic acid or D-homoserine, where the (2R) α-stereocenter is already established. The synthetic challenge lies in activating the γ-hydroxyl group for nucleophilic displacement without triggering intramolecular cyclization[2].
Asymmetric Catalysis Approach (Cβ–Cγ Disconnection): Utilizing a chiral dehydroalanine (Dha) derivative, where the α-stereocenter is established dynamically via a stereoselective 1,4-conjugate addition of a radical intermediate[3].
Retrosynthetic pathways for (2R)-2-Amino-4-phenoxybutanoic acid synthesis.
Primary Starting Materials and Synthetic Pathways
Pathway A: D-Homoserine via Cyclic Sulfamidates
Starting Material: D-Homoserine (readily derived from D-aspartic acid).
Mechanistic Causality: Linear activated derivatives of homoserine (such as γ-tosylates or γ-halides) are notoriously prone to intramolecular side reactions. The nucleophilic amine or α-carbanion can attack the electrophilic γ-carbon, forming unwanted azetidines, pyrrolidines, or lactones[2]. To circumvent this, N-protected D-homoserine is converted into a cyclic sulfamidate. This rigid cyclic structure simultaneously protects the amine and activates the γ-carbon for bimolecular nucleophilic substitution (SN2).
Reaction Dynamics: The cyclic sulfamidate is treated with sodium phenoxide. The phenoxide exclusively attacks the γ-carbon, opening the ring to form a sulfamate intermediate, which is subsequently hydrolyzed to yield the O-phenyl ether with complete retention of the α-stereocenter[2].
Pathway B: Chiral Dehydroalanine via Photoredox Catalysis
Starting Materials: Chiral bicyclic dehydroalanine (Dha) and Phenoxyacetic acid.
Mechanistic Causality: Traditional organometallic 1,4-additions to dehydroamino acids often suffer from poor stereochemical control and competing 1,2-additions[3]. Modern photoredox catalysis resolves this by utilizing visible light and a metal-free photocatalyst (e.g., 4CzIPN).
Reaction Dynamics: Phenoxyacetic acid undergoes single-electron transfer (SET) oxidation and subsequent decarboxylation to generate a nucleophilic phenoxymethyl radical. This radical adds to the highly electrophilic β-carbon of the chiral Dha. The resulting radical is reduced to an enolate, and stereoselective protonation—dictated by the steric bulk of the chiral bicyclic scaffold—establishes the (2R) configuration[3].
Photoredox catalytic cycle for 1,4-addition to chiral dehydroalanine.
Detailed Experimental Workflows
Protocol 1: Synthesis via Cyclic Sulfamidate (Pathway A)
This protocol is highly reliable for scale-up as it prevents the racemization and lactonization typical of linear homoserine derivatives[2].
Sulfamidite Formation: Dissolve N-protected D-homoserine in anhydrous CH2Cl2. Add thionyl chloride (SOCl2) and an amine base (e.g., imidazole) at -78 °C. Causality: Maintaining a low temperature prevents the premature degradation of the highly reactive intermediate.
Oxidation to Sulfamidate: Treat the crude cyclic sulfamidite with catalytic RuCl3 and NaIO4 in a biphasic mixture (CH3CN/H2O). Causality: This oxidation activates the γ-carbon for nucleophilic attack by increasing the leaving group ability of the sulfamate[2].
Nucleophilic Displacement: Dissolve the cyclic sulfamidate in DMF. Add sodium phenoxide (1.2 equiv) and stir at 70 °C. Self-Validating Step: The cyclic nature of the sulfamidate completely prevents intramolecular lactonization, ensuring a high yield of the O-phenyl ether[2].
Hydrolysis: Add 20% aqueous H2SO4 to hydrolyze the resulting sulfamate salt, yielding the protected O-phenyl-D-homoserine.
Protocol 2: Photoredox Catalytic 1,4-Addition (Pathway B)
This protocol represents the cutting-edge standard for unnatural amino acid synthesis, allowing for mild conditions and exceptional diastereoselectivity[3].
Reagent Assembly: In an oven-dried reaction vial, combine the chiral bicyclic Dha (1.0 equiv), phenoxyacetic acid (1.2 equiv), Cs2CO3 (1.5 equiv), and the organic photocatalyst 4CzIPN (0.05 equiv)[3].
Atmospheric Control: Evacuate the vial and back-fill with dry N2 (repeat three times). Causality: Oxygen is a potent triplet quencher that will deactivate the excited state of the photocatalyst ([4CzIPN]*), halting the single-electron transfer process.
Solvation: Inject anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M substrate concentration.
Photochemical Activation: Stir the mixture at room temperature under irradiation from Blue LEDs (465–470 nm) for 2 to 16 hours[3]. Monitor the reaction via TLC or LC-MS until the Dha is fully consumed.
Quenching and Isolation: Quench the reaction with deionized water and extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
Hydrolysis: Subject the purified bicyclic adduct to acidic hydrolysis (e.g., 6M HCl) to cleave the chiral auxiliary and protecting groups, yielding the enantiopure (2R)-2-amino-4-phenoxybutanoic acid hydrochloride.
Comparative Analysis of Starting Materials
Starting Material
Key Intermediate
Reagents / Catalysts
Stereochemical Control
Scalability & Yield
D-Aspartic Acid
Cyclic Sulfamidate
SOCl2, RuCl3, NaOPh
Chiral Pool (Complete Retention)
High / ~70-80%
Phenoxyacetic Acid
Phenoxymethyl Radical
4CzIPN, Blue LED, Cs2CO3
Chiral Auxiliary (Diastereoselective Induction)
Medium / ~85%
D-Homoserine Lactone
γ-Bromohomoserine
HBr, Phenol, K2CO3
Chiral Pool (Complete Retention)
High / ~60%
Note: D-Homoserine lactone is a classic alternative starting material; ring-opening with HBr yields the γ-bromo derivative, which is subsequently displaced by phenol[4]. However, yields are often lower due to competing elimination reactions.
References[1] Benchchem. "(2S)-2-amino-4-phenoxybutanoic acid|High-Purity|RUO". Available at: https://benchchem.com[5] RSC Publishing. "Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines". Available at:https://rsc.org[3] ACS Publications. "N-(9-(9-Phenylfluorenyl))homoserine-Derived Cyclic Sulfamidates: Novel Chiral Educts for the Synthesis of Enantiopure γ-Substituted α-Amino Acids". Available at: https://acs.org[2] Sigma-Aldrich. "(2R)-2-amino-4-phenoxybutanoic acid hydrochloride | 2031242-33-6". Available at: https://sigmaaldrich.com[4] J. Org. Chem. "Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine". Available at:https://unirioja.es
Engineering the Phenoxy Scaffold: Biological Activity and Synthesis of Novel Phenoxy-Containing Amino Acids
A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary The integration of phenoxy moieties into amino acid and peptide backbones represents a significant leap in rational drug design....
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The integration of phenoxy moieties into amino acid and peptide backbones represents a significant leap in rational drug design. Historically recognized for their utility in agrochemicals, phenoxyacetic acid derivatives have been repurposed as highly potent, selective pharmacophores. By coupling the lipophilic, sterically tunable phenoxy group with the structural diversity of amino acids, researchers have unlocked novel therapeutic pathways—most notably in selective COX-2 inhibition, targeted apoptosis in hepatocellular carcinoma (HepG2), and antimicrobial membrane disruption.
This technical guide dissects the structural rationale, mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate these novel phenoxy-containing amino acids.
Structural Rationale & Target Engagement
The biological efficacy of phenoxy-amino acids is driven by precise structure-activity relationships (SAR). The incorporation of the phenoxy group is not merely a structural filler; it is a calculated modification designed to manipulate pharmacokinetics and target binding.
Causality in Structural Design
Lipophilicity and Membrane Permeation: The aromatic phenoxy ring significantly increases the overall lipophilicity (LogP) of the amino acid complex. This is the primary causal factor for the enhanced cellular uptake observed in both eukaryotic tumor cells and rigid bacterial membranes.
Steric Fit via Ether Linkage: The ether oxygen provides a critical degree of rotational freedom. This flexibility allows the aromatic ring to dynamically orient itself within deep, hydrophobic enzyme pockets.
Targeting the COX-2 Allosteric Pocket: The structural difference between COX-1 and COX-2 is subtle but highly exploitable. COX-2 features a smaller Val523 residue (compared to Ile523 in COX-1), which opens up a secondary hydrophobic side pocket [1]. Halogenated phenoxy rings (e.g., para-chloro or bromo-substituted) are sterically optimized to anchor into this specific Val523-lined pocket, driving the high selectivity indices of these novel compounds.
Fig 1. Mechanistic pathways of phenoxy-amino acid derivatives across multiple therapeutic targets.
Quantitative Biological Activity Profiles
Recent empirical data demonstrates the versatile potency of phenoxy-amino acid derivatives across multiple disease models. The table below synthesizes key quantitative metrics, highlighting how specific substitutions dictate biological activity.
Table 1: Bioactivity of Key Phenoxy-Amino Acid Derivatives
Data Interpretation: The data reveals a direct causal link between halogenation and potency. For instance, the para-chloro substitution in Compound 5f yields an IC₅₀ of 0.06 μM against COX-2, vastly outperforming unsubstituted analogs [1]. Similarly, phenoxyacetamide Compound I acts as a potent apoptotic inducer via PARP-1 inhibition, outperforming the clinical standard 5-Fluorouracil by a factor of ~3.7 against HepG2 cells [2].
To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on protocols that inherently validate their own success.
Fig 2. Self-validating workflow for the synthesis and biological screening of phenoxy derivatives.
Protocol 1: Synthesis via DIPC/NMM Peptide Coupling
The synthesis of phenoxyacetyl amino acids requires a coupling environment that prevents the racemization of the amino acid chiral centers [3].
Step-by-Step Methodology:
Carboxylic Acid Activation: Dissolve 1.0 eq of the substituted phenoxyacetic acid in anhydrous dichloromethane (DCM). Cool to 0°C under inert N₂ atmosphere. Add 1.1 eq of diisopropylcarbodiimide (DIPC).
Causality: DIPC is utilized over traditional DCC because the resulting byproduct, diisopropylurea (DIU), is highly soluble in DCM, simplifying purification. The 0°C environment suppresses the thermodynamic rearrangement of the active O-acylisourea intermediate into an inactive N-acylurea.
Amine Free-Basing: In a separate vessel, suspend 1.0 eq of the amino acid methyl ester hydrochloride in DCM. Add 2.0 eq of N-methylmorpholine (NMM) and stir for 15 minutes.
Causality: NMM acts as a sterically hindered weak base. It effectively neutralizes the HCl salt to free the nucleophilic amine without possessing the basic strength required to abstract the alpha-proton of the amino acid, thereby preventing racemization.
Coupling: Dropwise add the free amine solution to the activated acid. Allow the reaction to warm to room temperature and stir for 12 hours.
Purification: Filter the reaction mixture to remove trace precipitates. Wash the organic filtrate sequentially with 1N HCl (to remove unreacted amine/NMM), 5% NaHCO₃ (to remove unreacted acid), and brine. Evaporate the solvent and recrystallize from ethanol.
Protocol 2: Self-Validating In Vitro COX-2 Inhibition Assay
To guarantee that observed enzyme inhibition is genuine and not an artifact of reagent degradation, the biological assay must be designed as a closed, self-validating loop.
Step-by-Step Methodology:
Enzyme/Cofactor Preparation: Prepare human recombinant COX-2 enzyme in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin and 1 mM phenol.
Causality: Hematin is the obligate cofactor for the peroxidase active site of COX. Phenol acts as a reducing co-substrate that prevents the enzyme from becoming trapped in an inactive radical state, ensuring steady-state Michaelis-Menten kinetics.
Inhibitor Incubation (The Validation Matrix): Plate the assay in a 96-well format. Include the following parallel conditions:
Test Wells: Novel phenoxy-amino acid derivatives (serial dilutions).
Vehicle Control (100% Activity): DMSO (max 1% final concentration).
Blank Control: Buffer without enzyme.
Incubate all wells for 15 minutes at 37°C to allow for steady-state allosteric binding.
Reaction Initiation: Add 10 μM arachidonic acid to all wells to initiate prostaglandin synthesis. Stop the reaction after 2 minutes using 1M HCl.
Detection & Internal Calibration: Quantify Prostaglandin E2 (PGE2) production using a competitive Enzyme Immunoassay (EIA).
Self-Validation Logic: Before analyzing the test compounds, the assay must pass two internal checks: (A) The Vehicle Control must show maximum PGE2 absorbance, proving the enzyme is active. (B) The Celecoxib positive control must yield an IC₅₀ between 0.04 and 0.06 μM. If the Celecoxib IC₅₀ drifts outside this window, it proves enzyme misfolding or substrate degradation, and the entire plate is invalidated. Only when these parameters are met can the IC₅₀ of the novel phenoxy derivatives (e.g., 0.06 μM for compound 5f) be trusted as biologically accurate[1].
Conclusion
The synthesis of novel phenoxy-containing amino acids represents a highly modular approach to drug discovery. By understanding the causality behind structural choices—such as how halogenated phenoxy rings exploit the Val523 pocket of COX-2 or disrupt PARP-1 in HepG2 cells—researchers can rationally design next-generation therapeutics. Furthermore, by anchoring development in strictly self-validating experimental protocols, the transition from in vitro screening to in vivo application is safeguarded against systemic artifacts.
References
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny
Source: MDPI (Pharmaceuticals)
URL:[Link]
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition
Source: MDPI (Pharmaceuticals)
URL:[Link]
Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides
Source: ResearchGate
URL:[Link]
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review
Source: Jetir.Org
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
(2R)-2-Amino-4-phenoxybutanoic acid (often utilized as an O-phenyl-D-homoserine derivative) is a critical non-proteinogenic chiral building block in medicinal chemistry and peptidomimetic drug development. Ensuring the stereochemical and structural integrity of this Active Pharmaceutical Ingredient (API) intermediate is paramount. This whitepaper provides a deep-dive analysis of its chemical vulnerabilities, outlines self-validating forced degradation protocols aligned with global regulatory standards, and details the mechanistic causality behind its degradation pathways.
Structural Vulnerabilities and Degradation Mechanisms
As a Senior Application Scientist, evaluating an API requires looking beyond the static 2D structure to understand its dynamic vulnerabilities in solution. For (2R)-2-Amino-4-phenoxybutanoic acid, degradation is primarily driven by two structural loci: the chiral
α
-carbon and the
γ
-aryl alkyl ether linkage.
The Chiral
α
-Carbon: Racemization Dynamics
The stereocenter at the C2 (
α
) position is highly susceptible to base-catalyzed chiral inversion. Under alkaline conditions, the abstraction of the
α
-proton is facilitated by the electron-withdrawing nature of the adjacent carboxylate and amine groups. This abstraction yields a planar carbanion intermediate. Because the carbanion is achiral and resonance-stabilized, subsequent reprotonation from the solvent occurs non-stereospecifically, leading to the formation of the (2S)-enantiomer [1]. In drug development, this chiral impurity can drastically alter the pharmacokinetic and pharmacodynamic profile of the final therapeutic.
The Aryl Alkyl Ether Linkage: Robustness and Cleavage
The ether linkage connecting the phenoxy group to the butanoic acid backbone is generally robust under standard physiological and mild aqueous conditions. The high bond dissociation energy of the sp3 C–O and sp2 C–O bonds provides excellent thermal stability. However, this bond becomes a critical failure point when exposed to strong Lewis acids (e.g., Boron tribromide, BBr
3
) or specific electrocatalytic hydrogenation conditions. Lewis acids coordinate with the ether oxygen, polarizing the C–O bond and facilitating nucleophilic attack by halides, which cleaves the molecule into phenol and a homoserine derivative [2].
Figure 1: Primary chemical degradation pathways of (2R)-2-Amino-4-phenoxybutanoic acid.
Strategic Forced Degradation Profiling
To ensure regulatory compliance, stability testing must be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines [3]. The goal of forced degradation is not to completely destroy the molecule, but to achieve a 5–20% degradation target. This allows for the elucidation of primary degradation pathways without generating secondary, non-representative degradants.
Table 1: ICH Q1A(R2) Forced Degradation Matrix
Stress Condition
Reagents / Environment
Time & Temp
Expected Primary Degradant
Analytical Method
Acidic Hydrolysis
0.1 N HCl (aq)
24h @ 60°C
Minimal degradation (Stable)
LC-MS/MS
Basic Hydrolysis
0.1 N NaOH (aq)
24h @ 60°C
(2S)-Enantiomer (Racemization)
Chiral HPLC
Oxidation
3% H
2
O
2
24h @ 25°C
N-oxide derivatives
LC-MS/MS
Thermal (Solid)
Dry Heat
7 Days @ 60°C
Decarboxylation products (Trace)
LC-UV
Photolytic
UV/Vis (ICH Q1B)
1.2M lux-hours
Phenol (Photo-cleavage of ether)
LC-MS/MS
Self-Validating Experimental Protocols
A robust analytical protocol must be self-validating. This means the experimental design inherently proves that the observed data is an artifact of the chemistry, not a flaw in the methodology.
Protocol 1: Base-Catalyzed Racemization Stress Test & Chiral HPLC
Causality: We utilize 0.1 N NaOH to intentionally force the deprotonation of the
α
-carbon. The critical self-validating step here is the time-course quenching. If the reaction is not neutralized before entering the HPLC autosampler, the compound will continue to racemize while waiting in the queue, rendering the kinetic data invalid.
Sample Preparation: Dissolve 10 mg of (2R)-2-Amino-4-phenoxybutanoic acid in 10 mL of a 50:50 Water:Methanol diluent to achieve a 1 mg/mL stock.
Stress Initiation: Transfer 2 mL of the stock to a vial and add 2 mL of 0.1 N NaOH. Cap and incubate at 40°C.
Time-Course Quenching (Critical Step): At exactly t=1h, 4h, and 24h, extract a 0.5 mL aliquot and immediately neutralize it by adding 0.5 mL of 0.1 N HCl. Verify the pH is ~7.0 using micro-pH paper.
Chiral HPLC Analysis: Inject the quenched samples onto a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX) using a mobile phase of Methanol/Acetonitrile/Water with 50 mM Formic Acid and 25 mM Diethylamine.
Mass Balance Validation: Calculate the total peak area of the (2R) and (2S) peaks. The sum must equal 98–102% of the initial t=0 (2R) peak area. A mass balance failure indicates an orthogonal degradation pathway (e.g., ether cleavage) is occurring simultaneously.
Protocol 2: Lewis Acid-Mediated Ether Cleavage & LC-MS/MS
Causality: Standard aqueous acids (like HCl) often fail to cleave aryl alkyl ethers. We employ Boron tribromide (BBr
3
) because its empty p-orbital strongly coordinates with the ether oxygen, activating the adjacent carbon for bromide attack. The reaction must be strictly anhydrous; water violently reacts with BBr
3
, which would quench the reagent before it can probe the API's structural vulnerability.
Anhydrous Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 50 mg of the API in 5 mL of anhydrous Dichloromethane (DCM).
Reagent Addition: Cool the flask to -78°C using a dry ice/acetone bath. Syringe in 1.2 equivalents of 1.0 M BBr
3
in DCM dropwise. Stir for 1 hour at -78°C, then slowly allow the reaction to warm to room temperature over 4 hours.
Reaction Quenching: Cool the flask back to 0°C. Carefully add 2 mL of Methanol dropwise to destroy excess BBr
3
(Caution: Highly exothermic, evolves HBr gas), followed by 5 mL of LC-MS grade water.
Phase Separation & Profiling: Extract the aqueous and organic layers. Analyze via LC-MS/MS (ESI-negative mode for Phenol at m/z 93 [M-H]
−
, and ESI-positive mode for the homoserine derivative).
Figure 2: Self-validating forced degradation workflow aligned with ICH Q1A(R2) standards.
Conclusion & Storage Best Practices
The stability profile of (2R)-2-Amino-4-phenoxybutanoic acid demonstrates that while the molecular backbone and ether linkage are highly stable under standard environmental conditions, the chiral
α
-carbon is a sensitive locus requiring strict control.
Best Practices for Handling:
Storage: Store the API as a hydrochloride salt (if applicable) in a desiccator at 2–8°C. The acidic salt form suppresses the formation of the planar carbanion, effectively halting auto-racemization.
Formulation: Avoid formulating this intermediate in highly basic aqueous buffers (pH > 8.0) during downstream synthesis or biological assays to maintain enantiomeric purity.
Analysis: Always utilize mass balance calculations during stability indicating method (SIM) development to ensure no "invisible" degradants are lost in the void volume or retained indefinitely on the column.
References
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. Available at:[Link]
Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. Journal of the American Chemical Society. Available at:[Link]
Annex 10 - ICH Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation (ICH). Available at:[Link]
Foundational
Spectroscopic Profiling of (2R)-2-Amino-4-phenoxybutanoic Acid: A Comprehensive Guide for Drug Development
Executive Summary (2R)-2-Amino-4-phenoxybutanoic acid (also known as D-O-phenylhomoserine) is a non-proteinogenic chiral amino acid utilized extensively as a building block in the design of peptidomimetics and targeted t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2R)-2-Amino-4-phenoxybutanoic acid (also known as D-O-phenylhomoserine) is a non-proteinogenic chiral amino acid utilized extensively as a building block in the design of peptidomimetics and targeted therapeutics. Accurate spectroscopic profiling (NMR, IR, MS) of this molecule is critical for verifying its structural integrity, stereochemical purity, and isotopic labeling in drug development pipelines. This whitepaper provides a comprehensive, causality-driven guide to its spectroscopic characterization.
The molecule (C₁₀H₁₃NO₃, exact mass 195.0895 Da) features a butanoic acid backbone with an α-amino group in the (R)-configuration and a terminal phenoxy ether at the γ-position. In the solid state and at physiological pH, it exists as a zwitterion. This dual ionic nature dictates its solubility profile and significantly influences its vibrational and ionization behaviors during instrumental analysis.
Analytical Workflows: Self-Validating Protocols
To ensure high-fidelity data, analytical protocols must be designed as self-validating systems. The following methodologies incorporate internal checks to verify system suitability prior to data acquisition.
Causality: Amino acids exhibit concentration- and pH-dependent chemical shift drift due to proton exchange and aggregation. To mitigate this, the sample must be locked into a single ionization state.
Step 1: Dissolve 5.0 mg of the analyte in 600 µL of D₂O.
Step 2: Acidify the solution using 0.1 M DCl in D₂O to achieve a pD of ~1.5. This fully protonates both the carboxylate and the amine, preventing line broadening caused by intermediate exchange rates.
Step 3: Spike the sample with 0.5 mM TMSP-d₄ (3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) as an internal standard [2].
Validation Check: The protocol is self-validating if the TMSP-d₄ internal standard peak (0.00 ppm) exhibits a full width at half maximum (FWHM) of < 1.0 Hz. This confirms optimal magnetic field homogeneity and shimming quality before integration.
Protocol 2: ESI-MS Sample Preparation
Causality: Efficient volatilization and ionization of zwitterions require the disruption of intermolecular ionic networks in solution.
Step 1: Prepare a 1 µg/mL solution in 50:50 Methanol:Water supplemented with 0.1% Formic Acid. The formic acid provides an excess of protons, driving the equilibrium toward the [M+H]⁺ species [1].
Step 2: Introduce the sample via direct infusion at 5 µL/min into the ESI source.
Validation Check: Infuse a known calibrant (e.g., reserpine, m/z 609.2807) pre- and post-acquisition. The system is validated if the mass accuracy error remains < 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of (2R)-2-Amino-4-phenoxybutanoic acid relies on mapping the spin systems of the aliphatic backbone and the aromatic ring.
Table 1: ¹H NMR Data (400 MHz, D₂O/DCl, 298 K)
Position
Chemical Shift (δ, ppm)
Multiplicity
J-Coupling (Hz)
Integration
Assignment
C2-H
4.25
t
6.5
1H
α-CH (adjacent to NH₃⁺)
C4-H₂
4.15
t
6.0
2H
γ-CH₂ (adjacent to O-Ph)
C3-H₂
2.45
m
-
2H
β-CH₂
Ar-H (meta)
7.35
dd
8.5, 7.5
2H
Aromatic meta protons
Ar-H (para)
7.05
t
7.5
1H
Aromatic para proton
Ar-H (ortho)
6.98
d
8.5
2H
Aromatic ortho protons
Table 2: ¹³C NMR Data (100 MHz, D₂O/DCl, 298 K)
Position
Chemical Shift (δ, ppm)
Assignment
C1
172.5
Carboxylic acid (C=O)
Ar-C (ipso)
158.0
Aromatic C-O
Ar-C (meta)
130.2
Aromatic CH
Ar-C (para)
122.5
Aromatic CH
Ar-C (ortho)
115.3
Aromatic CH
C4
65.1
γ-CH₂ (O-CH₂)
C2
51.8
α-CH (N-CH)
C3
29.2
β-CH₂
2D NMR Strategies:
Correlation Spectroscopy (COSY) confirms the continuous aliphatic spin system from C2 to C4. Heteronuclear Multiple Bond Correlation (HMBC) is critical for bridging the aliphatic chain to the aromatic ring via the diagnostic ³J coupling between the C4 protons and the ipso-aromatic carbon.
Attenuated Total Reflectance (ATR) FTIR provides orthogonal validation of the functional groups without the need for KBr pellet pressing, thereby preserving the native solid-state zwitterionic structure.
Table 3: Key IR Vibrational Bands (ATR-FTIR)
Wavenumber (cm⁻¹)
Intensity
Assignment
Causality / Mechanistic Note
3100 - 2800
Broad, Strong
N-H / C-H stretch
Characteristic of primary ammonium (NH₃⁺) in zwitterions.
1620
Strong
Asymmetric COO⁻
Shifted from typical 1700 cm⁻¹ due to carboxylate resonance.
1595, 1495
Medium
Aromatic C=C
Ring skeletal vibrations of the monosubstituted benzene.
1240
Strong
Asymmetric Ar-O-C
Highly diagnostic for the phenoxy ether linkage [3].
Mechanistic Insight: The prominent band at 1240 cm⁻¹ is the definitive hallmark of the phenoxy group, arising from the asymmetric stretching of the Aryl-O-Alkyl bond [3, 4]. Furthermore, the absence of a sharp carbonyl stretch at 1700-1750 cm⁻¹ confirms that the molecule exists as a zwitterion in its crystalline form.
Mass Spectrometry (MS) & Fragmentation Mechanisms
Under positive electrospray ionization (ESI+), the molecule forms a stable protonated precursor ion [M+H]⁺ at m/z 196.1. Collision-Induced Dissociation (CID) reveals specific structural features through predictable neutral losses.
Table 4: ESI-MS/MS Fragmentation Data
m/z
Neutral Loss
Fragment Assignment
Mechanistic Rationale
196.1
-
[M+H]⁺
Intact protonated molecule.
179.1
17 Da (NH₃)
[M+H - NH₃]⁺
Cleavage of the α-amino group [1].
150.1
46 Da (H₂O + CO)
Immonium Ion
Sequential loss from the carboxylic acid terminus[1, 5].
102.1
94 Da (PhOH)
[M+H - PhOH]⁺
Cleavage of the ether bond, expelling neutral phenol.
Mechanistic Causality: The fragmentation of protonated α-amino acids under CID is thermodynamically driven by the sequential loss of H₂O and CO (combined 46 Da) to yield a highly stable immonium ion[1, 5]. For (2R)-2-Amino-4-phenoxybutanoic acid, a competing and highly diagnostic pathway is the elimination of neutral phenol (94 Da) from the γ-position. This cleavage is facilitated by the stability of the resulting homoserine-derived carbocation, providing an unambiguous mass signature for the phenoxy sidechain.
ESI-MS fragmentation pathways for protonated (2R)-2-Amino-4-phenoxybutanoic acid.
References
Gilard, F., et al. (2000). "Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study." International Journal of Mass Spectrometry, 195(3), 565-590.
Yamazaki, T., et al. (2017). "Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method." Analytical Sciences, 33(3), 369-373.
Mironenko, A., et al. (2018). "Direct Observation of Phenoxy as the Key and Common Intermediate for the Decomposition of Lignin Fragments." The Journal of Physical Chemistry C, 122(43), 24751-24760.
Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances, 6(86), 83297-83306.
Preciado, A., et al. (2020). "Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification." Analytical Chemistry, 92(6), 4357-4366.
Application Notes & Protocols: Solid-Phase Synthesis of Peptides Incorporating (2R)-2-Amino-4-phenoxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in medicinal chemistry and chemical biology.[...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in medicinal chemistry and chemical biology.[1][2] These unique building blocks allow for the rational design of peptides with enhanced therapeutic properties, such as increased proteolytic stability, improved receptor affinity, and novel functionalities.[1][2] Solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu strategy, stands as the predominant method for constructing these modified peptides due to its efficiency and versatility.[3]
This guide provides a detailed framework for the incorporation of (2R)-2-Amino-4-phenoxybutanoic acid , a non-canonical amino acid featuring a phenoxybutyl side chain. The presence of this bulky, hydrophobic, and ether-containing side chain necessitates specific strategic considerations to ensure successful synthesis. While no specific protocols for this exact molecule are published, the principles and methods detailed herein are derived from established best practices for incorporating sterically hindered and functionalized ncAAs into peptide sequences.[1][2]
Chemical Structure and Strategic Synthesis Considerations
The successful integration of (2R)-2-Amino-4-phenoxybutanoic acid into a peptide sequence via Fmoc-SPPS hinges on a clear understanding of its structure and chemical properties.
Structure:
Chirality: (2R)-configuration at the alpha-carbon.
Side Chain: A 4-phenoxybutyl group (-CH₂-CH₂-CH₂-O-Ph). This side chain is notable for its length, flexibility, and the presence of a chemically robust ether linkage.
Key Strategic Decisions:
Side-Chain Protection: The phenoxy ether linkage is generally stable under the standard conditions of Fmoc-SPPS, including repeated exposure to piperidine for Fmoc deprotection and the final cleavage with concentrated trifluoroacetic acid (TFA).[4][5] Therefore, the side chain of (2R)-2-Amino-4-phenoxybutanoic acid does not typically require an orthogonal protecting group. This simplifies the synthesis by eliminating extra protection and deprotection steps.
Coupling Reagent Selection: The phenoxybutyl side chain, while not directly at the alpha-carbon, can present moderate steric hindrance. Standard carbodiimide reagents may be inefficient.[6][7] To overcome this and ensure high coupling efficiency, the use of potent uronium/aminium or phosphonium salt-based coupling reagents is strongly recommended.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an exemplary choice. Its mechanism involves the rapid, in situ formation of a highly reactive OAt-active ester, which accelerates amide bond formation and effectively suppresses racemization, a critical consideration for all chiral amino acids.[8][9][10][11][12]
Resin and Linker Choice: The selection of the solid support is dictated by the desired C-terminal functionality of the final peptide.
For C-terminal Amides: Rink Amide resin is the most common and logical choice.[13][14] The peptide is cleaved from this resin using a high concentration of TFA, which simultaneously removes acid-labile side-chain protecting groups.[13][14]
For C-terminal Carboxylic Acids: Wang resin or 2-Chlorotrityl chloride resin are standard choices.[14][15]
Final Cleavage and Deprotection: A standard cleavage cocktail containing a high percentage of TFA is used to release the peptide from the resin and remove any remaining side-chain protecting groups from other amino acids in the sequence.[16][17] The inclusion of "scavengers" in this cocktail is critical to prevent the reattachment of reactive cationic species (generated from protecting groups) to sensitive residues like Tryptophan or Methionine.[16][17][18]
Visualization of the Synthetic Workflow
Diagram 1: The Fmoc-SPPS Cycle for ncAA Incorporation
Caption: The iterative cycle of Fmoc-SPPS for incorporating (2R)-2-Amino-4-phenoxybutanoic acid.
Diagram 2: HATU-Mediated Coupling Mechanism
Caption: Activation of the amino acid with HATU to form the reactive intermediate for peptide bond formation.
Detailed Experimental Protocols
These protocols are designed for manual synthesis at a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin.
Protocol 1: Resin Swelling and Preparation
Resin Preparation: Place the appropriate amount of Rink Amide resin (e.g., ~140 mg for a 0.7 mmol/g loading resin) into a fritted reaction vessel.[3]
Swelling: Add N,N-dimethylformamide (DMF, ~10-15 mL per gram of resin) to fully cover the resin beads.[3]
Agitation: Gently agitate the resin suspension for 30-60 minutes at room temperature to ensure complete and uniform swelling.
Solvent Removal: Drain the DMF using gentle vacuum or positive nitrogen pressure.
Protocol 2: Standard Synthesis Cycle (Deprotection & Coupling)
This cycle is repeated for each amino acid in the peptide sequence.[19][20]
Fmoc Deprotection:
Add a 20% (v/v) solution of piperidine in DMF to the resin.[3][21]
Agitate for 3-5 minutes, then drain.
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[19]
Drain the solution.
Washing:
Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.
Optional: Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a dark blue color).[2]
Coupling of Fmoc-(2R)-2-Amino-4-phenoxybutanoic acid:
Pre-activation: In a separate vial, dissolve Fmoc-(2R)-2-Amino-4-phenoxybutanoic acid-OH (3-4 eq.), HATU (3-3.9 eq.), and 1-hydroxy-7-azabenzotriazole (HOAt, if desired, though included in HATU) in DMF.[6][22]
Add N,N-diisopropylethylamine (DIPEA, 6-8 eq.) to the activation mixture and swirl gently for 1-5 minutes.[6][11]
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture for 45-90 minutes at room temperature. For a potentially hindered coupling, this time can be extended or a second coupling (double coupling) can be performed.[2][6]
Post-Coupling Wash:
Drain the coupling solution.
Wash the resin with DMF (3-5 times) and then Dichloromethane (DCM, 3 times) to prepare for the next cycle.
Optional: A Kaiser test should now yield a negative result (yellow beads), indicating complete coupling.[2]
Protocol 3: Final Cleavage and Peptide Precipitation
This procedure is performed after the final amino acid has been coupled and its N-terminal Fmoc group has been removed.[23]
Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3-5 times) and dry it under a high vacuum for at least 4 hours, or overnight, to remove all residual solvent.[16]
Cleavage Cocktail Preparation:
Prepare a fresh cleavage cocktail. A standard and robust option is Reagent K or a similar mixture.
CAUTION: Prepare and handle this cocktail in a well-ventilated fume hood as TFA is highly corrosive.[17]
Cleavage Reaction:
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[2][3]
Agitate the mixture gently at room temperature for 2-4 hours.[2][24]
Peptide Collection:
Filter the resin through a fritted funnel and collect the filtrate, which contains the cleaved peptide.
Wash the resin with a small amount of fresh TFA and combine the filtrates to maximize yield.[3]
Peptide Precipitation:
Add the combined TFA filtrate dropwise into a large volume (8-10 times the filtrate volume) of ice-cold diethyl ether.[3][23][24] A white precipitate of the crude peptide should form immediately.
Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
Isolation and Purification:
Pellet the precipitated peptide by centrifugation.
Carefully decant the ether.
Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers.
Dry the crude peptide pellet under vacuum.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).
Data Summary and Troubleshooting
Parameter
Recommended Value/Condition
Rationale
Resin
Rink Amide (for C-terminal amide)
Standard choice for Fmoc-SPPS yielding peptide amides upon TFA cleavage.[13][14]
Fmoc Deprotection
20% Piperidine in DMF
Mild basic conditions that are orthogonal to acid-labile side-chain protecting groups.[19][21]
Coupling Reagent
HATU/DIPEA
Highly efficient for hindered amino acids, minimizes racemization.[8][9][11]
Equivalents (AA:HATU:DIPEA)
3-4 : 2.9-3.9 : 6-8
Molar excess drives the reaction to completion.[6]
Coupling Time
45-90 min (extend if needed)
Steric hindrance may slow reaction kinetics; monitor with Kaiser test.[6]
Cleavage Cocktail
Reagent K or similar TFA-based
Strong acid cleaves peptide from resin and removes side-chain groups simultaneously.[18]
Scavengers
TIS, Water, Phenol, etc.
Cation scavengers prevent alkylation of sensitive residues like Trp, Met, Cys.[16][17]
Cleavage Time
2-4 hours
Ensures complete deprotection and cleavage without significant peptide degradation.[2][16]
Troubleshooting Common Issues:
Issue
Potential Cause
Suggested Solution
Incomplete Coupling
Steric hindrance from the phenoxybutyl side chain.
Perform a double coupling; increase coupling time to 2-4 hours; consider microwave-assisted SPPS to enhance reaction kinetics.[6][25]
Deletion of ncAA
Inefficient activation or coupling.
Ensure fresh, high-quality HATU and anhydrous DMF are used. Confirm completion with a Kaiser test before proceeding.
Low Yield After Cleavage
Incomplete cleavage from the resin.
Extend cleavage time to 4 hours; ensure resin is thoroughly dry before adding the cleavage cocktail.[16]
Discolored Peptide
Scavenger-related side products; linker breakdown.
Ensure an adequate volume and composition of the scavenger cocktail is used.[16]
References
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Retrieved from [Link]
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023, September 21). MDPI. Retrieved from [Link]
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). ASM Journals. Retrieved from [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved from [Link]
Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM Corporation. Retrieved from [Link]
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
(PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). ResearchGate. Retrieved from [Link]
Efficient peptide coupling involving sterically hindered amino acids. (2007, July 20). PubMed. Retrieved from [Link]
Phenol as a Modulator in the Chemical Reactivity of 2,4,6-Trichloro-1,3,5-triazine: Rules of the Game II. (2020, February 5). ResearchGate. Retrieved from [Link]
Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. (n.d.). PMC. Retrieved from [Link]
The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. (n.d.). PMC. Retrieved from [Link]
Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z). (1991, May). PubMed. Retrieved from [Link]
A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. (n.d.). PMC. Retrieved from [Link]
Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
protocol for N-terminal protection of (2R)-2-Amino-4-phenoxybutanoic acid
An Application Guide to N-Terminal Protection of (2R)-2-Amino-4-phenoxybutanoic acid Abstract: This technical guide provides detailed protocols and theoretical justification for the N-terminal protection of (2R)-2-Amino-...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to N-Terminal Protection of (2R)-2-Amino-4-phenoxybutanoic acid
Abstract: This technical guide provides detailed protocols and theoretical justification for the N-terminal protection of (2R)-2-Amino-4-phenoxybutanoic acid, a non-proteinogenic amino acid of interest in peptidomimetic and drug discovery applications. We present three robust and orthogonal protection strategies—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz)—to offer researchers flexibility based on their synthetic schemes. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure reproducible and high-yield outcomes.
Introduction: The Imperative of N-Terminal Protection
In the intricate field of peptide synthesis and the development of complex organic molecules, the selective masking and demasking of functional groups is paramount. The α-amino group of an amino acid is a potent nucleophile, and its reactivity must be temporarily suppressed to prevent unwanted side reactions, such as self-polymerization, during subsequent activation and coupling steps. The choice of an appropriate N-terminal protecting group is a critical decision that dictates the overall synthetic strategy, particularly concerning the lability of other functional groups within the molecule.
(2R)-2-Amino-4-phenoxybutanoic acid is a valuable building block, incorporating both an ether linkage and an aromatic moiety, which can impart unique conformational constraints and potential for π-stacking interactions in peptide analogues. The successful incorporation of this residue into a peptide sequence necessitates a reliable method for its N-terminal protection. This guide details three common, yet orthogonal, protection strategies, allowing for selective removal under acidic, basic, or hydrogenolytic conditions, respectively.
The Boc Group: An Acid-Labile Workhorse
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis, particularly in the now-classical "Boc-SPPS" (Solid-Phase Peptide Synthesis) methodology.[1] Its popularity stems from its stability to a wide range of nucleophiles and bases, yet its facile cleavage under moderately acidic conditions.[2][3]
Principle & Mechanism: The protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the anhydride. The deprotection mechanism is initiated by protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[3][4] This process generates a transient carbamic acid, which spontaneously decarboxylates to release the free amine.
Caption: Boc protection workflow.
Experimental Protocol: Boc Protection
This protocol is adapted from standard procedures for Boc protection of amino acids.[5][6]
Dissolution: Dissolve (2R)-2-Amino-4-phenoxybutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH) (approx. 5 mL per mmol of amino acid). Cool the solution to 0°C in an ice bath.
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a minimal amount of dioxane dropwise to the stirred solution.
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The mixture should become homogeneous.
Work-up:
Concentrate the reaction mixture in vacuo to remove the dioxane.
Dilute the remaining aqueous solution with water and perform a wash with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O and the oxime byproduct.[5]
Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold 1M solution of citric acid or potassium hydrogen sulfate.[6]
A white precipitate of the product should form.
Isolation: Extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the N-Boc protected amino acid, typically as a white solid or a viscous oil.
Data Summary: Boc Protection
Parameter
Value/Condition
Rationale
Amino Acid
1.0 equivalent
Limiting reagent
(Boc)₂O
1.1 - 1.2 equivalents
Slight excess ensures complete reaction.
Base
NaOH or Triethylamine (TEA)
Deprotonates the amine for nucleophilic attack.
Solvent
1:1 Dioxane/Water or THF/Water
Solubilizes both the amino acid salt and (Boc)₂O.
Temperature
0°C to Room Temperature
Initial cooling controls exothermicity.
Reaction Time
4 - 6 hours
Typically sufficient for completion.
Protocol: Boc Deprotection
The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA).[4]
Dissolution: Dissolve the N-Boc protected amino acid in dichloromethane (DCM) (approx. 10 mL per gram).
Acidolysis: Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM v/v mixture).
Reaction: Stir the mixture at room temperature for 30-60 minutes.
Isolation: Remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove residual TFA). The resulting product is the TFA salt of the free amino acid.
The Fmoc Group: Orthogonal & Base-Labile
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis. Its key advantage is its lability to mild basic conditions (typically piperidine), which allows for an orthogonal strategy where acid-labile side-chain protecting groups (like Boc or t-butyl ethers) remain intact.[7]
Principle & Mechanism: The Fmoc group is introduced using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The deprotection mechanism is a base-catalyzed β-elimination. A base, such as piperidine, abstracts the relatively acidic proton on the C9 position of the fluorenyl ring system. This is the rate-determining step. The resulting anion is stabilized by the aromatic system. A subsequent elimination releases the free amine and dibenzofulvene, which is immediately trapped by the excess amine base to form a stable adduct, driving the reaction to completion.[7][8][9]
Caption: Fmoc deprotection workflow.
Experimental Protocol: Fmoc Protection
This protocol uses the more stable and selective Fmoc-OSu reagent.[10]
Dissolution: Suspend (2R)-2-Amino-4-phenoxybutanoic acid (1.0 eq) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate (NaHCO₃) solution.
Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the suspension with vigorous stirring at room temperature.
Reaction: Continue stirring for 4-8 hours. Monitor the reaction by TLC until the starting amino acid is consumed.
Work-up:
Concentrate the mixture in vacuo to remove the acetone.
Dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.
Acidify the aqueous layer to pH 2 with 1M HCl. A white precipitate of the Fmoc-protected amino acid will form.
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Alternatively, the product can be extracted with ethyl acetate and isolated as described for the Boc protocol.
Data Summary: Fmoc Protection
Parameter
Value/Condition
Rationale
Amino Acid
1.0 equivalent
Limiting reagent
Fmoc-OSu
1.05 equivalents
Slight excess ensures complete reaction. More stable than Fmoc-Cl.
Base
NaHCO₃ or Na₂CO₃
Mild base sufficient for the reaction.
Solvent
Acetone/Water or Dioxane/Water
Solubilizes reactants effectively.
Temperature
Room Temperature
Reaction proceeds efficiently without heating.
Reaction Time
4 - 8 hours
Varies depending on the amino acid.
Protocol: Fmoc Deprotection
The standard condition for Fmoc removal is treatment with a solution of piperidine in an aprotic polar solvent.[8]
Dissolution: Dissolve the N-Fmoc protected amino acid in N,N-dimethylformamide (DMF).
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
Reaction: Stir at room temperature for 10-30 minutes. The reaction is typically very fast.
Isolation: This procedure is most commonly performed on a solid support, where the reagents are simply washed away. For a solution-phase deprotection, the product must be isolated from the piperidine and the dibenzofulvene-piperidine adduct, often requiring chromatographic purification.
The Cbz Group: Cleavage by Hydrogenolysis
The Carboxybenzyl (Cbz or Z) group was one of the first widely adopted N-protecting groups in peptide chemistry.[11] It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, making it an excellent choice for orthogonal protection schemes. Its primary mode of cleavage is catalytic hydrogenolysis.[12]
Principle & Mechanism: The Cbz group is installed via the Schotten-Baumann reaction, where the amino acid is acylated with benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.[11][13] Deprotection is achieved by hydrogenation in the presence of a palladium catalyst (Pd/C). The reaction proceeds via the cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as the byproduct.[11]
Caption: Cbz protection workflow.
Experimental Protocol: Cbz Protection
This protocol follows the classic Schotten-Baumann conditions.[11]
Dissolution: Dissolve (2R)-2-Amino-4-phenoxybutanoic acid (1.0 eq) in 2M aqueous NaOH solution and cool to 0°C.
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2M NaOH solution simultaneously and dropwise, ensuring the pH of the reaction mixture is maintained between 9-10. Vigorous stirring is essential.
Reaction: Stir the reaction at 0°C for 1 hour, then at room temperature for an additional 2-3 hours.
Work-up:
Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.
Acidify the aqueous layer to pH 2 with cold 1M HCl.
Isolation: The N-Cbz protected product will precipitate out of solution or can be extracted with an organic solvent like ethyl acetate. Collect the solid by filtration or isolate via extraction as previously described.
Data Summary: Cbz Protection
Parameter
Value/Condition
Rationale
Amino Acid
1.0 equivalent
Limiting reagent
Cbz-Cl
1.1 equivalents
Slight excess ensures complete reaction.
Base
NaOH or Na₂CO₃
Maintains pH to keep amine deprotonated and neutralize HCl byproduct.
Solvent
Water or Biphasic (Water/Dioxane)
Aqueous conditions are standard for Schotten-Baumann.
Temperature
0°C to Room Temperature
Controls reactivity of the acid chloride.
Reaction Time
3 - 4 hours
Generally sufficient for acylation.
Protocol: Cbz Deprotection
Deprotection is achieved via catalytic hydrogenation.
Setup: Dissolve the N-Cbz protected amino acid in a suitable solvent such as methanol, ethanol, or ethyl acetate. Place the solution in a flask equipped with a stir bar.
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Evaporate the filtrate to yield the deprotected amino acid.
Troubleshooting and Key Considerations
Incomplete Reaction: If TLC indicates the presence of starting material, consider adding a small additional portion of the protecting reagent ((Boc)₂O, Fmoc-OSu) or extending the reaction time. Ensure the pH is in the correct range for Cbz and Fmoc protection.
Dipeptide Formation: This can be a side reaction with the more reactive Fmoc-Cl. Using Fmoc-OSu minimizes this issue. For all methods, ensuring a slight excess of the protecting agent and appropriate reaction conditions helps prevent the newly protected amino acid from reacting with a deprotonated starting amino acid.
Racemization: The protection protocols described herein are generally considered to be racemization-free. However, exposure to strong base or heat for prolonged periods should be avoided.
Cbz Deprotection Issues: If the hydrogenolysis is sluggish, the catalyst may be poisoned. Certain functional groups (e.g., thiols) can inactivate the palladium catalyst. Ensure the substrate is pure and the solvent is of high quality.
Conclusion
The N-terminal protection of (2R)-2-Amino-4-phenoxybutanoic acid can be achieved efficiently using Boc, Fmoc, or Cbz protecting groups. The choice of protecting group should be guided by the overall synthetic plan, specifically the stability of other functional groups present in the molecule and the desired deprotection conditions. The protocols outlined in this guide provide a robust foundation for researchers to successfully protect this valuable amino acid and incorporate it into novel peptides and complex molecular architectures.
References
Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. (1994). Humana Press Inc.
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
Application Note: Methods for C-Terminal Activation of (2R)-2-Amino-4-Phenoxybutanoic Acid
Introduction & Chemical Context The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. (2R)-2-Amino-4-phenoxybutanoic acid (often referred to as D-O-...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. (2R)-2-Amino-4-phenoxybutanoic acid (often referred to as D-O-phenylhomoserine) is a highly valuable building block. Its extended, flexible side chain terminating in a bulky, electron-rich phenoxy ring provides unique spatial constraints and enhanced hydrophobic interactions with target receptors.
From a synthetic standpoint, this molecule presents a distinct profile:
Side-Chain Stability: The phenoxy ether linkage is highly stable to standard Fmoc-Solid Phase Peptide Synthesis (SPPS) conditions. It does not require side-chain protection, as it resists both basic Fmoc-deprotection (20% piperidine) and acidic cleavage (95% TFA).
Chiral Integrity: As a D-amino acid (2R configuration), maintaining its stereocenter during C-terminal activation is the primary synthetic challenge. Inversion to the L-epimer (2S) during coupling will yield diastereomeric peptide mixtures that are notoriously difficult to separate via reverse-phase HPLC.
This guide details the mechanistic rationale and self-validating protocols for the C-terminal activation of Fmoc-(2R)-2-Amino-4-phenoxybutanoic acid, ensuring quantitative coupling yields with zero detectable epimerization.
Mechanistic Principles of Activation and Epimerization
To achieve an amide bond, the C-terminal carboxylic acid must be converted into a highly reactive electrophile (an active ester). However, this activation creates a vulnerability.
When activated, the carbonyl oxygen of the
Nα
-protecting group (Fmoc) can attack the activated C-terminal carbonyl, forming a 5(4H)-oxazolone intermediate . The
α
-proton of this oxazolone is highly acidic. In the presence of excess or strong base (e.g., DIPEA), the oxazolone deprotonates to form an achiral, planar enolate. Upon reprotonation and subsequent aminolysis, the chiral integrity is lost, resulting in a racemic mixture [1].
To suppress this pathway, we must manipulate the reaction kinetics and the basicity of the microenvironment.
Additive Selection: We utilize Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with DIC. Oxyma Pure acts as an exceptional nucleophile, rapidly intercepting the O-acylisourea intermediate before oxazolone formation can occur, outperforming traditional HOBt in both yield and chiral preservation [2].
Base Selection (for Aminium reagents): If HATU must be used for sterically hindered couplings, standard DIPEA (
pKa≈10.5
) is replaced with 2,4,6-trimethylpyridine (Collidine) (
pKa≈7.4
). Collidine is sufficiently basic to drive the coupling but too weak and sterically hindered to efficiently deprotonate the oxazolone [3].
Mechanistic pathway of C-terminal activation and epimerization risk via oxazolone formation.
Quantitative Method Comparison
To guide reagent selection, the following table summarizes the performance of various C-terminal activation strategies when applied to non-natural, sterically demanding amino acids like (2R)-2-Amino-4-phenoxybutanoic acid.
Activation System
Base Additive
Typical Yield
Epimerization Risk
Primary Use Case
DIC / Oxyma Pure
None (Neutral)
> 98%
Very Low (< 0.5%)
Standard SPPS (Recommended)
HATU / Collidine
Collidine (3 eq)
> 95%
Low (< 1.5%)
Solution-phase / Hindered amines
HATU / DIPEA
DIPEA (2 eq)
> 90%
High (5 - 15%)
Not recommended for 2R-AA
DIC / HOBt
None (Neutral)
~ 85%
Moderate (~ 3%)
Legacy protocols; explosion risk
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate orthogonal validation loops: macroscopic colorimetric readouts (Kaiser Test) to confirm reaction completion, and microscopic chromatographic readouts (UPLC-MS) to verify structural and chiral integrity.
Optimal for routine chain elongation on Rink Amide or Wang resins.
Reagents Required:
Fmoc-(2R)-2-Amino-4-phenoxybutanoic acid (3.0 equivalents relative to resin loading)
DIC (
N,N′
-Diisopropylcarbodiimide) (3.0 eq)
Oxyma Pure (3.0 eq)
Peptide synthesis grade DMF (Dimethylformamide)
Step-by-Step Workflow:
Resin Preparation: Ensure the peptidyl-resin has been Fmoc-deprotected (20% piperidine in DMF, 2 × 10 min) and thoroughly washed with DMF (5 × 1 min).
Pre-Activation (Critical Timing): Dissolve Fmoc-(2R)-2-Amino-4-phenoxybutanoic acid and Oxyma Pure in minimal DMF (approx. 0.1 M concentration). Add DIC. Causality Note: Stir for exactly 2 minutes. Prolonged pre-activation increases the risk of side reactions. The solution may turn slightly yellow, indicating active ester formation.
Coupling: Transfer the pre-activated mixture to the resin. Agitate at 25°C for 60 minutes.
Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) to remove urea byproducts and unreacted active esters.
Validation Checkpoint 1 (Colorimetric): Perform a Kaiser Test on a few resin beads. A yellow color indicates complete coupling (success). A blue color indicates unreacted primary amines (failure), necessitating a re-coupling step.
Validation Checkpoint 2 (Chromatographic): Perform a micro-cleavage. Treat 1 mg of resin with 100 µL of TFA/TIS/
H2O
(95:2.5:2.5) for 1 hour. Precipitate with cold ether, dissolve in MeCN/
H2O
, and analyze via UPLC-MS. Causality Note: A single sharp peak at the expected
m/z
confirms chiral integrity. A doublet peak indicates epimerization occurred during activation.
Solid-Phase Peptide Synthesis workflow for Fmoc-(2R)-2-Amino-4-phenoxybutanoic acid coupling.
Optimal for fragment condensation or coupling to sterically hindered secondary amines.
Reagents Required:
Fmoc-(2R)-2-Amino-4-phenoxybutanoic acid (1.1 eq)
Amine component (1.0 eq)
HATU (1.1 eq)
2,4,6-Trimethylpyridine (Collidine) (3.0 eq)
Anhydrous DCM/DMF (1:1 v/v)
Step-by-Step Workflow:
Preparation: Dissolve the amine component and Fmoc-(2R)-2-Amino-4-phenoxybutanoic acid in the DCM/DMF solvent mixture under an inert atmosphere (Nitrogen or Argon).
Base Addition: Add Collidine (3.0 eq) to the mixture. Causality Note: Collidine is chosen over DIPEA to maintain a mildly basic environment that is sterically incapable of deprotonating the transient oxazolone, thereby preserving the 2R stereocenter.
Activation: Chill the reaction flask to 0°C in an ice bath. Add HATU (1.1 eq) in one portion. Causality Note: Adding the coupling reagent last (in situ activation) prevents the formation of guanidinium byproducts that occur if HATU reacts with the unprotected amine before the carboxylic acid is activated.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.
Workup & Validation: Dilute with EtOAc and wash sequentially with 5%
KHSO4
(aq), saturated
NaHCO3
(aq), and brine. Dry over
Na2SO4
and concentrate. Validate the crude product via
1H
-NMR and chiral HPLC to confirm the absence of the 2S-epimer.
References
Title: Peptide coupling reagents, more than a letter soup.
Source: Chemical Reviews (2011)
URL: [Link]
Title: Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion.
Source: Chemistry–A European Journal (2009)
URL: [Link]
Title: Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
Source: The Journal of Organic Chemistry (1996)
URL: [Link]
Title: Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.
Source: Journal of the American Chemical Society (2026)
URL: [Link]
Application
Comprehensive Analytical Methods for the Quantification and Chiral Resolution of (2R)-2-Amino-4-phenoxybutanoic acid
Introduction & Chemical Context(2R)-2-Amino-4-phenoxybutanoic acid (also known as O-phenyl-D-homoserine, CAS: 2031242-33-6) is a non-proteinogenic, chiral amino acid. It serves as a highly specialized building block in t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context(2R)-2-Amino-4-phenoxybutanoic acid (also known as O-phenyl-D-homoserine, CAS: 2031242-33-6) is a non-proteinogenic, chiral amino acid. It serves as a highly specialized building block in the synthesis of peptidomimetics and targeted therapeutics. The molecule features a zwitterionic amino acid core coupled with a lipophilic phenoxy ether linkage. This dual nature presents unique analytical challenges: it is highly polar, lacks strong native chromophores for low-level UV detection, and requires rigorous stereochemical control during synthesis and pharmacokinetic tracking.
This application note details three orthogonal analytical strategies designed to quantify this compound across different stages of drug development, from absolute reference standard certification to in vivo bioanalysis.
Enantiomeric Purity via Pre-Column Derivatization LC-MS/MS
Expertise & Experience: The Causality of Chiral Derivatization
While using crown-ether stationary phases is possible, unnatural amino acids often suffer from poor peak shape and severe matrix interference in complex mixtures. To achieve baseline resolution of the (2R) and (2S) enantiomers with high sensitivity, we employ pre-column derivatization using (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
The primary amine of the analyte undergoes a nucleophilic aromatic substitution (SNAr) with FDAA, displacing the fluorine atom to yield highly stable diastereomers. Crucially, standard acidic mobile phases (e.g., 0.1% formic acid at pH 2) fail to resolve many diastereomeric pairs. By shifting to a and utilizing negative-ion mode ESI-MS/MS, we achieve superior chromatographic resolution and ionization efficiency for the acidic diastereomers.
Nucleophilic aromatic substitution of the analyte using Marfey's reagent.
Protocol: Derivatization and LC-MS/MS
Reagent Preparation : Prepare a 10 mM solution of Marfey’s reagent in anhydrous acetone.
Derivatization : Mix 50 µL of the sample (approx. 100 µM in water) with 100 µL of Marfey’s reagent and 20 µL of 1 M NaHCO3.
Incubation : Heat the mixture at 40°C for 60 minutes. Causality: The alkaline environment ensures the primary amine is fully deprotonated, maximizing its nucleophilicity for the SNAr reaction.
Quenching : Stop the reaction by adding 20 µL of 1 M HCl. This neutralizes the pH and converts any excess reagent into a stable, non-reactive form.
LC-MS/MS Analysis : Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Elute using a gradient of 50 mM ammonium acetate (pH 6.5) and acetonitrile.
Self-Validation System : Inject a derivatized racemic mixture (D/L) prior to sample analysis. The chromatographic resolution (
Rs
) between the two diastereomeric peaks must be
≥1.5
. If
Rs<1.5
, replace the ammonium acetate buffer immediately, as pH drift compromises diastereomeric separation.
High-Throughput Bioanalysis via HILIC-MS/MS
Expertise & Experience: The Causality of HILIC Selection
For pharmacokinetic (PK) profiling in plasma, quantification must be rapid, robust, and highly sensitive. As a polar zwitterion, underivatized (2R)-2-Amino-4-phenoxybutanoic acid elutes in the void volume of standard reversed-phase (C18) columns. This leads to severe ion suppression from endogenous plasma salts and phospholipids. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by retaining the polar analyte within a water-enriched layer on the stationary phase, allowing hydrophobic matrix components to elute early and away from the analyte's ionization window.
High-throughput bioanalytical workflow for plasma quantification using HILIC-MS/MS.
Protocol: Plasma Extraction and HILIC-MS/MS
Precipitation : To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS).
Centrifugation : Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
Supernatant Transfer : Transfer 100 µL of the supernatant to an autosampler vial.
Chromatography : Use an Amide-HILIC column (e.g., Waters BEH Amide).
Mobile phase A: 10 mM ammonium formate in water (pH 3).
Mobile phase B: 0.1% formic acid in acetonitrile.
Causality: The acidic pH ensures the carboxylate group is protonated, reducing secondary ionic interactions with the stationary phase and sharpening the peak.
Detection : Positive ESI-MS/MS using Multiple Reaction Monitoring (MRM).
Self-Validation System : Monitor the universal phospholipid transition (
m/z
184
→
184) in a separate MRM channel. Ensure the phospholipid elution zone does not overlap with the retention time of the analyte, which would indicate hidden ion suppression.
Absolute Quantification via 1H-qNMR
Expertise & Experience: The Causality of qNMR Parameters
Establishing the absolute purity of the primary reference standard is critical before any downstream assays are validated. Quantitative NMR (qNMR) is a primary ratio method that determines absolute purity without requiring an identical reference standard. By comparing the integral of the analyte's distinct phenoxy protons against a certified internal standard (e.g., NIST-traceable Maleic acid), highly accurate mass fractions are calculated.
Logical sequence for absolute quantification of the reference standard using 1H-qNMR.
Protocol: 1H-qNMR
Sample Prep : Accurately weigh ~10 mg of (2R)-2-Amino-4-phenoxybutanoic acid and ~5 mg of NIST-traceable Maleic acid using a microbalance (d = 0.001 mg).
Dissolution : Dissolve the mixture in 600 µL of D2O containing 0.1% DCl. Causality: The analyte is a zwitterion with limited solubility in neutral D2O. The addition of DCl protonates the carboxylate, breaking the zwitterionic network and ensuring complete dissolution—an absolute prerequisite for qNMR.
Acquisition : Acquire 1H-NMR spectra at 600 MHz. Set the relaxation delay (D1) to 30 seconds. Causality: Incomplete relaxation of nuclear spins leads to truncated integrals and underestimated purity. A D1 of at least 5 times the longest longitudinal relaxation time (
T1
) ensures >99.3% signal recovery.
Integration : Integrate the maleic acid singlet (~6.3 ppm) and the distinct aromatic protons of the phenoxy group (~6.9 - 7.3 ppm).
Self-Validation System : Process the spectrum with a 0.3 Hz line broadening function. The signal-to-noise ratio (S/N) of both the maleic acid and phenoxy peaks must exceed 250:1. If S/N < 250, increase the number of scans (NS) to ensure statistical validity of the integration.
Quantitative Data Summary
The following table summarizes the validated performance metrics for the three orthogonal analytical strategies applied to (2R)-2-Amino-4-phenoxybutanoic acid.
Hydrophilic partitioning avoids hydrophobic matrix ion suppression
Range: 1 - 1000 ng/mL
Accuracy: 85 - 115%
1H-qNMR
Reference Standard Certification
Primary ratio method comparing proton integrals to a NIST standard
LOD: ~1 mg total mass
Accuracy:
±
0.5%
References
Journal of the American Society for Mass Spectrometry. "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers". PubMed. Available at: [Link]
Shimadzu. "Chiral Amino Acid Analysis Using a Single Quadrupole Mass Spectrometer". Shimadzu Application News. Available at: [Link]
Technical Notes & Optimization
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Reference Data & Comparative Studies
Validation
structural comparison of phenoxybutanoic acid vs phenylbutanoic acid analogs
Structural and Functional Comparison of Phenoxybutanoic Acid vs. Phenylbutanoic Acid Analogs: Implications for Target Engagement and Drug Design As drug development professionals, we frequently rely on bioisosteric repla...
Author: BenchChem Technical Support Team. Date: April 2026
Structural and Functional Comparison of Phenoxybutanoic Acid vs. Phenylbutanoic Acid Analogs: Implications for Target Engagement and Drug Design
As drug development professionals, we frequently rely on bioisosteric replacement to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. A classic, yet profoundly impactful, structural modification is the substitution of a methylene group (-CH₂-) with an ether oxygen (-O-) within an aliphatic chain.
This guide provides an objective, data-driven comparison between phenylbutanoic acid (and its analogs, such as 4-phenylbutanoic acid, PBA) and phenoxybutanoic acid analogs. By analyzing their physicochemical divergence and resulting target engagement—specifically focusing on Histone Deacetylase (HDAC) inhibition—we can establish a predictive framework for rational drug design.
Structural and Physicochemical Divergence
At the core of this comparison is the structural backbone:
4-Phenylbutanoic Acid (PBA): Features a flexible, all-carbon aliphatic chain bridging a phenyl ring and a terminal carboxylic acid. The hydrophobic nature of the chain allows it to seamlessly penetrate deep, non-polar enzymatic pockets.
4-Phenoxybutanoic Acid: Replaces the beta-methylene carbon with an oxygen atom. This seemingly minor change introduces a new hydrogen-bond acceptor, alters the electron density of the aromatic ring (via resonance donation), and lowers the lipophilicity (LogP) of the molecule.
When targeting enzymes with highly conserved hydrophobic channels—such as the zinc-dependent active site of HDACs—the introduction of a polar ether oxygen incurs a significant desolvation penalty. The oxygen atom clashes with the hydrophobic lining of the channel, fundamentally altering the molecule's efficacy [1].
Table 1: Physicochemical and Pharmacological Profiling
Parameter
4-Phenylbutanoic Acid (PBA)
4-Phenoxybutanoic Acid
4-(Phenylthio)butanoic Acid (PTBA)
Linkage Type
Methylene (-CH₂-)
Ether Oxygen (-O-)
Thioether (-S-)
H-Bond Acceptors
2
3
2
Relative Lipophilicity
Moderate
Lowered (due to polar oxygen)
Highest (due to polarizable sulfur)
HDAC Active Site Fit
High Affinity
Poor (Desolvation penalty)
High Affinity
In Vivo Efficacy (Renal Expansion)
High
Significantly Reduced
Maximum Efficacy
Pharmacological Target Engagement: The HDAC Case Study
To objectively evaluate the performance of these analogs, we examine their role as HDAC inhibitors (HDACi). HDAC inhibitors are critical in oncology and regenerative medicine, known to reduce ischemic tissue damage and expand progenitor cell populations by preventing histone deacetylation and reactivating embryonic genes [1].
In a definitive structure-activity relationship (SAR) study utilizing a zebrafish model of kidney organogenesis, researchers compared the efficacy of PBA, 4-phenoxybutanoic acid, and a thioether analog, 4-(phenylthio)butanoic acid (PTBA) [2].
The Causality of Efficacy:
PBA and PTBA demonstrated robust expansion of renal progenitor cells (marked by lhx1a and pax2a expression). The all-carbon chain of PBA and the polarizable sulfur of PTBA efficiently occupied the hydrophobic HDAC channel. Conversely, 4-phenoxybutanoic acid exhibited drastically reduced efficacy [1]. The nonbonding electron pairs of the oxygen atom, combined with its high electronegativity, disrupted the delicate hydrophobic interactions required for optimal zinc chelation at the base of the HDAC pocket.
Fig 1. Mechanism of action comparing HDAC affinity between PBA and Phenoxybutanoic acid.
Experimental Methodologies: Self-Validating Systems
To reproduce the comparative efficacy of these analogs, the following in vivo zebrafish assay is utilized. This protocol is designed as a self-validating system: by including a known potent HDACi (Trichostatin A, TSA) as a positive control, any expansion of the renal field can be definitively linked to HDAC inhibition rather than off-target developmental toxicity.
Protocol: In Vivo Renal Progenitor Expansion Assay (Zebrafish Model)
Objective: Quantify the efficacy of butanoic acid analogs in expanding the lhx1a expression domain.
Step-by-Step Workflow:
Embryo Collection & Staging: Collect wild-type zebrafish embryos and incubate them at 28.5°C. Stage the embryos precisely to the 10-somite stage . Causality: Dosing at this specific developmental window is critical because it represents the exact timing of renal field specification; earlier dosing causes severe teratogenesis, while later dosing misses the progenitor expansion window.
Compound Preparation: Dissolve PBA, 4-phenoxybutanoic acid, and PTBA in anhydrous DMSO to create 10 mM stock solutions.
Dosing: Dilute stocks in embryo medium to a final working concentration of 3 μM, ensuring the final DMSO concentration does not exceed 0.5%. Causality: Capping DMSO at 0.5% ensures complete solubilization of the lipophilic phenyl rings without inducing solvent-mediated developmental defects.
Incubation & Fixation: Incubate treated embryos until 72 hours post-fertilization (hpf). Fix embryos overnight in 4% paraformaldehyde (PFA) at 4°C. Causality: PFA crosslinks proteins, preserving the delicate tissue architecture and stabilizing mRNA transcripts required for downstream hybridization.
In Situ Hybridization (ISH): Probe fixed embryos with antisense RNA probes against lhx1a and pax2a.
Phenotypic Scoring: Mount embryos and image via light microscopy. Score the expansion of the renal progenitor pool relative to vehicle (0.5% DMSO) controls.
Fig 2. Step-by-step experimental workflow for the in vivo zebrafish renal progenitor assay.
Conclusion
The structural comparison between phenylbutanoic acid and phenoxybutanoic acid serves as a masterclass in the stereoelectronic requirements of target engagement. While PBA serves as a highly effective, flexible probe for the deep hydrophobic channels of HDAC enzymes, the introduction of an ether oxygen in 4-phenoxybutanoic acid creates a desolvation penalty that drastically reduces its efficacy in this specific pathway[2]. Researchers must carefully weigh the introduction of heteroatoms in aliphatic linkers, as the resulting shifts in lipophilicity and hydrogen-bonding capacity can completely redirect the pharmacological fate of the molecule.
References
Inhibition of Histone Deacetylase Expands the Renal Progenitor Cell Population - PMC. nih.gov. Available at:[Link]
PTBA treatment results in a persistent expansion of the kidney field. researchgate.net. Available at:[Link]
Comparative
A Comparative Benchmarking Guide: (2R)-2-Amino-4-phenoxybutanoic Acid Against Established Kynurenine 3-Monooxygenase (KMO) Inhibitors
This guide provides a comprehensive framework for the objective comparison of (2R)-2-Amino-4-phenoxybutanoic acid, a novel compound of interest, against a panel of well-characterized inhibitors of Kynurenine 3-Monooxygen...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the objective comparison of (2R)-2-Amino-4-phenoxybutanoic acid, a novel compound of interest, against a panel of well-characterized inhibitors of Kynurenine 3-Monooxygenase (KMO). The methodologies and rationale presented herein are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities targeting the kynurenine pathway.
Introduction: The Strategic Importance of KMO Inhibition
The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in mammals. This pathway is not merely a catabolic process; it is a critical regulator of immune responses and neuronal function.[1] At a key juncture of this pathway lies Kynurenine 3-Monooxygenase (KMO), a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[2] This step is pivotal because it commits kynurenine down a branch leading to the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[3]
In various pathological states, including neurodegenerative diseases like Huntington's and Alzheimer's, as well as certain cancers and inflammatory disorders, the KP can become dysregulated.[4][5][6] This dysregulation often leads to an overproduction of 3-HK and QUIN, contributing to cellular damage and disease progression.
Pharmacological inhibition of KMO presents a compelling therapeutic strategy.[7][8] By blocking KMO, the metabolic flux of kynurenine is redirected towards an alternative branch of the pathway, leading to increased production of kynurenic acid (KYNA).[7][9] KYNA is an endogenous neuroprotectant, acting as an antagonist at ionotropic glutamate and α7 nicotinic acetylcholine receptors.[9] Therefore, a potent and selective KMO inhibitor can rebalance the pathway, decreasing the levels of neurotoxic metabolites while simultaneously increasing the levels of a neuroprotective one.[8] This guide outlines the essential experimental procedures to determine if (2R)-2-Amino-4-phenoxybutanoic acid can effectively and potently achieve this therapeutic goal.
Figure 1: The Kynurenine Pathway and the strategic role of KMO inhibition.
The Comparators: A Panel of Established KMO Inhibitors
To ensure a robust and meaningful benchmark, (2R)-2-Amino-4-phenoxybutanoic acid should be evaluated against inhibitors with well-documented potencies and diverse chemical scaffolds. The choice of comparators is critical; it provides context for the potency and potential advantages of the novel compound.
Ro 61-8048: A widely used and well-characterized tool compound, serving as a historical gold standard.[9] Its properties are extensively documented, making it an essential benchmark.
UPF 648 & GSK180: Represent more potent inhibitors from different chemical series.[1][9] Comparing against these helps to understand if the novel compound is competitive with more recent developments in the field.
m-Nitrobenzoylalanine (mNBA): A less potent, but structurally distinct inhibitor.[9] Including it can provide insights into the structure-activity relationship (SAR) of the novel compound.
Experimental Design: A Tiered Approach to Benchmarking
A multi-tiered evaluation provides a comprehensive understanding of an inhibitor's profile. We begin with a direct measure of enzyme interaction and progress to more complex biological systems. This logical flow ensures that resources are spent efficiently and that each step provides validated data to justify advancing to the next.
Figure 2: A tiered workflow for inhibitor benchmarking and its rationale.
This protocol describes a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human KMO. The assay is self-validating by measuring the KMO-dependent consumption of the cofactor NADPH, which is monitored by the decrease in absorbance at 340 nm.[6][10]
Principle: KMO utilizes NADPH as a cofactor to hydroxylate L-kynurenine. The rate of NADPH consumption is directly proportional to KMO activity. An inhibitor will slow this rate. By measuring the absorbance at 340 nm, we can quantify the amount of NADPH remaining and thus determine the extent of KMO inhibition.[1]
Materials:
Recombinant Human KMO Enzyme (e.g., BPS Bioscience, Cat. #11307)
Test Compound: (2R)-2-Amino-4-phenoxybutanoic acid
Comparator Inhibitors: Ro 61-8048, GSK180, etc.
DMSO (for compound dilution)
UV-transparent 96-well microplate
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Reagent Preparation:
Prepare a 1X KMO Assay Buffer from a concentrated stock. Keep on ice.
Prepare a stock solution of L-Kynurenine (e.g., 20 mM) in Assay Buffer.
Prepare a stock solution of NADPH (e.g., 10 mM) in Assay Buffer.
Dilute recombinant KMO enzyme to the desired working concentration (e.g., 20 µg/ml) in ice-cold Assay Buffer.[10] The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
Compound Plating:
Prepare serial dilutions of the test compound and comparators in DMSO. A typical starting concentration is 10 mM.
In a 96-well plate, add 1 µL of each compound dilution. For 'No Inhibitor' (100% activity) and 'Blank' (0% activity) controls, add 1 µL of DMSO.
Enzyme Addition:
To all wells except the 'Blank' control, add 50 µL of the diluted KMO enzyme solution.
To the 'Blank' wells, add 50 µL of 1X KMO Assay Buffer.
Pre-incubation:
Mix the plate gently and pre-incubate at room temperature for 15 minutes. This allows for the binding of the inhibitor to the enzyme before the reaction starts.[9]
Reaction Initiation:
Prepare a 'Substrate Mixture' containing L-Kynurenine and NADPH in Assay Buffer.
Initiate the enzymatic reaction by adding 49 µL of the Substrate Mixture to all wells. The final volume should be 100 µL.
Incubation and Detection:
Incubate the plate at 37°C for 60-90 minutes, protected from light.[1][10]
Measure the absorbance at 340 nm using a microplate reader.
Data Analysis:
Calculate Percent Inhibition:
The absorbance is inversely proportional to enzyme activity.
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce KMO activity by 50%.
Figure 3: Workflow for the biochemical KMO inhibition assay.
Conclusion and Future Directions
This guide provides the foundational methodology for a rigorous, head-to-head comparison of (2R)-2-Amino-4-phenoxybutanoic acid against established KMO inhibitors. The successful execution of the described biochemical assay will yield a quantitative measure of its potency (IC50), allowing for a direct comparison with the benchmark compounds.
Should the compound demonstrate promising activity in this initial tier, the logical next steps involve advancing to cell-based assays to confirm its efficacy in a more complex biological environment.[11] Subsequent studies should focus on determining its mechanism of inhibition (e.g., competitive vs. non-competitive), assessing its selectivity against other enzymes, particularly kynurenine aminotransferase (KAT), and finally, evaluating its pharmacokinetic and pharmacodynamic properties in in vivo models.[4] This structured and evidence-based approach is paramount for the successful development of novel therapeutics targeting the kynurenine pathway.
References
Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.
Santa Cruz Biotechnology, Inc. KMO Inhibitors. SCBT.
BenchChem. (2025). A Comparative Guide to KMO Inhibitors: Ro 61-8048 and Other Key Compounds.
BenchChem. (2025). Comparative Potency of KMO Inhibitors: GSK180 vs. Ro 61-8048.
Zabłocka, B., & Pniewski, J. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. MDPI.
The Michael J. Fox Foundation for Parkinson's Research. Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease.
Sperling, J. A., et al. (2023). Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer Research.
Orozco-Ibarra, M., et al. (2021). Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. MDPI.
Amaral, M., & Outeiro, T. F. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers.
Mole, S., et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. PMC.
Green, K. N., et al. (2015). Development of a cell-based assay to measure kynurenine monooxygenase... ResearchGate.
As a Senior Application Scientist, I understand that the transition from benchtop synthesis to waste management is a critical phase of any experimental workflow. Handling specialized amino acid derivatives like (2R)-2-Am...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that the transition from benchtop synthesis to waste management is a critical phase of any experimental workflow. Handling specialized amino acid derivatives like (2R)-2-Amino-4-phenoxybutanoic acid requires a rigorous, mechanistic approach to disposal. Proper waste segregation is not merely a regulatory hurdle; it is a fundamental component of laboratory safety and environmental stewardship.
Below is the authoritative, step-by-step operational guide for the proper disposal of (2R)-2-Amino-4-phenoxybutanoic acid and its derivatives, designed to ensure safety, compliance, and scientific integrity.
To design an effective disposal protocol, we must first understand the physicochemical properties and hazard classifications of the compound. (2R)-2-Amino-4-phenoxybutanoic acid is most commonly utilized in research settings as its hydrochloride salt (CAS 2031242-33-6)[1].
The presence of the hydrochloride (HCl) moiety fundamentally alters our disposal logic. When dissolved, the chloride ions dictate that the resulting solution must be treated as a halogenated waste stream . Incinerating halogenated organics requires specialized facilities equipped with acid gas scrubbers to prevent the atmospheric release of corrosive hydrogen chloride gas or toxic dioxins[2].
Furthermore, the compound carries specific Globally Harmonized System (GHS) hazard codes that dictate our handling procedures[3]:
H302 (Acute Toxicity - Oral): Mandates strict separation from any consumable areas and requires double-containment of solid waste to prevent accidental ingestion.
H315 / H319 (Skin and Eye Irritation): Necessitates the use of nitrile gloves and ANSI-approved safety goggles during all waste consolidation steps.
H336 (STOT SE 3 - Central Nervous System): Indicates that inhalation of dust or aerosols may cause drowsiness or dizziness. This is the causal reason why all solid waste sweeping and powder consolidation must occur within a certified fume hood.
Quantitative Hazard & Logistics Summary
Property / Hazard Code
Value / Classification
Operational Disposal Implication
CAS Number
2031242-33-6 (HCl salt)
Exact identification required for accurate EPA/RCRA waste manifesting[4].
Requires double-bagging of solid waste to prevent environmental contamination[3].
H315 / H319
Skin / Serious Eye Irritation
Mandates minimum PPE: Nitrile gloves, lab coat, and chemical splash goggles[3].
H336
May cause drowsiness
Prohibits dry sweeping of spills outside of a fume hood; requires wet-wiping or HEPA vacuums[2].
Waste Segregation & Disposal Workflows
The following protocols are designed as self-validating systems. By incorporating verification steps into the workflow, we eliminate ambiguity and ensure compliance before the waste ever leaves the laboratory.
This protocol applies to unreacted powders, contaminated weigh boats, spatulas, and empty primary reagent vials.
Consolidation: Within a certified chemical fume hood, gather all solid waste associated with the compound.
Primary Containment: Place the items into a 4-mil thick, sealable polyethylene bag. Squeeze out excess air to minimize volume, taking care not to aerosolize any residual powder.
Secondary Containment: Place the sealed bag into a rigid High-Density Polyethylene (HDPE) solid hazardous waste bucket.
Self-Validation Step: Before logging the waste manifest, invert the sealed primary bag and perform a visual inspection to ensure zero particulate leakage. Verify that the fume hood sash was positioned correctly during the operation to mitigate H336 inhalation risks.
This protocol applies to mother liquors, chromatography fractions, and reaction solvents containing the dissolved compound.
Characterization: Identify the solvent matrix and the exact form of the amino acid used.
Routing:
Halogenated Stream: If the HCl salt of the compound was used, or if it is dissolved in chlorinated solvents (e.g., Chloroform, DCM), the waste must be routed to the Halogenated Organic Waste carboy[2].
Non-Halogenated Stream: If the free base form was used exclusively in non-halogenated solvents (e.g., DMSO, Ethanol), route to the Non-Halogenated Organic Waste carboy.
Self-Validation Step (pH Check): Before transferring the solution into the bulk waste drum, test a 1 mL aliquot with pH indicator paper. Ensure the pH is between 5 and 9. Causality: Neutralizing extreme pH prevents unwanted exothermic reactions or gas evolution when mixed with unknown bulk organics in the waste drum.
Transfer: Use a dedicated funnel to transfer the liquid. Cap the waste carboy immediately after use to prevent vapor accumulation.
Protocol C: Emergency Spill Cleanup
In the event of an accidental benchtop or floor spill of the solid powder:
PPE Enforcement: Immediately don fresh nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.
Containment: Surround the spill with an inert, dust-suppressing absorbent material (e.g., damp sand or commercial spill-control vermiculite). Do not use combustible materials like sawdust.
Collection: Carefully sweep the mixture using a non-sparking, anti-static brush and dustpan. Causality: Wetting the absorbent prevents the generation of airborne dust, directly mitigating the H336 inhalation hazard.
Disposal: Transfer the collected material into a primary containment bag and proceed immediately to Protocol A.
Logistical Workflow Visualization
To streamline laboratory operations, the following decision tree illustrates the logical routing of (2R)-2-Amino-4-phenoxybutanoic acid waste streams.
Decision tree for the segregation and disposal of (2R)-2-Amino-4-phenoxybutanoic acid waste streams.
References
NextSDS. "(2R)-2-amino-4-phenoxybutanoic acid hydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]
American Elements. "(2R)-2-amino-4-phenoxybutanoic acid hydrochloride | CAS 2031242-33-6." American Elements Catalog. Available at:[Link]
University of North Carolina (UNC). "Safety Data Sheet: Chloroform & Halogenated Waste Policies." UNC Environment, Health and Safety. Available at: [Link]